5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine
Overview
Description
5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine: is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is known for its potential antihypertensive activity and has been evaluated for its effectiveness as an α1-antagonist . It is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine is the α1-adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and heart rate.
Mode of Action
This compound acts as an antagonist at the α1-adrenergic receptor . By blocking the action of adrenaline and noradrenaline on these receptors, it helps to relax and widen blood vessels, leading to a decrease in blood pressure.
Result of Action
As a result of its action, this compound can cause a decrease in blood pressure . This makes it potentially useful in the treatment of conditions such as hypertension.
Biochemical Analysis
Biochemical Properties
It is known that it interacts with α1 and β1 receptors, indicating that it may interact with proteins and enzymes involved in these signaling pathways .
Cellular Effects
Given its potential antihypertensive activity, it may influence cell function by modulating signaling pathways related to blood pressure regulation .
Molecular Mechanism
The molecular mechanism of action of 5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine involves its interaction with α1 and β1 receptors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with amine groups in the presence of catalysts to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it may be converted into various oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives with altered functional groups .
Scientific Research Applications
Chemistry: In chemistry, 5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine is used as a precursor in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its interactions with biological targets, particularly its role as an α1-antagonist. It helps in understanding the mechanisms of blood pressure regulation and the development of antihypertensive drugs .
Medicine: Although not used therapeutically, the compound’s potential antihypertensive activity makes it a valuable tool in preclinical studies aimed at discovering new treatments for hypertension .
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical products .
Comparison with Similar Compounds
Labetalol: A well-known antihypertensive agent that also acts as an α1-antagonist and β1-antagonist.
Prazosin: Another α1-antagonist used in the treatment of hypertension.
Uniqueness: 5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine is unique in its structural configuration, which contributes to its specific binding affinity and activity profile. Unlike labetalol, which has both α1 and β1 antagonistic properties, this compound is primarily an α1-antagonist, making it potentially useful for targeted antihypertensive therapies .
Properties
IUPAC Name |
5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-9-2-1-7-4-10-11(14-6-13-10)5-8(7)3-9/h4-5,9H,1-3,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSBQWZZLBPUQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2CC1N)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017047 | |
Record name | Methylenedioxyaminotetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101625-35-8 | |
Record name | 5,6,7,8-Tetrahydronaphtho[2,3-d]-1,3-dioxol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101625-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MDAT | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101625358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylenedioxyaminotetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MDAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28IR5LC41Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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